molecular formula C12H19NO B1444133 4-Amino-3-benzyl-3-methylbutan-2-ol CAS No. 1483742-87-5

4-Amino-3-benzyl-3-methylbutan-2-ol

Cat. No.: B1444133
CAS No.: 1483742-87-5
M. Wt: 193.28 g/mol
InChI Key: GLLXHCDEEGVYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-benzyl-3-methylbutan-2-ol is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is characterized by the presence of an amino group, a benzyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-benzyl-3-methylbutan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a suitable amine with a benzyl halide, followed by reduction and subsequent functional group transformations . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-benzyl-3-methylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzyl alcohols, amines, and various substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Amino-3-benzyl-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

IUPAC Name

3-(aminomethyl)-3-methyl-4-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(14)12(2,9-13)8-11-6-4-3-5-7-11/h3-7,10,14H,8-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLXHCDEEGVYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(CC1=CC=CC=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-benzyl-3-methylbutan-2-ol
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Amino-3-benzyl-3-methylbutan-2-ol

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